5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide
Description
5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with cyano and methyl groups at positions 5 and 6, respectively. The carboxamide group at position 2 is linked to a cyano-functionalized benzyl moiety bearing a 1-phenylpyrazol-4-yl group. Its synthesis likely involves multi-step coupling reactions, as inferred from analogous compounds in the evidence (e.g., amide bond formation between pyridine carboxylic acids and substituted amines) .
Properties
IUPAC Name |
5-cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O/c1-13-14(9-20)7-8-17(23-13)19(26)24-18(10-21)15-11-22-25(12-15)16-5-3-2-4-6-16/h2-8,11-12,18H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGBLNHPGWFCOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide is a complex organic compound with the molecular formula and a molecular weight of approximately 342.36 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological applications, particularly in cancer therapy and as an inhibitor of specific enzymes.
Chemical Structure
The compound features a unique structure that includes:
- A cyano group
- A pyrazole ring
- A pyridine carboxamide moiety
This structural diversity contributes to its biological activity, making it a candidate for further investigation in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : The compound has shown promise as an inhibitor of various kinases involved in cancer progression. For instance, it has been evaluated against the Plasmodium falciparum calcium-dependent protein kinase, demonstrating significant inhibitory activity with an value of 56 nM .
- Enzyme Inhibition : It has been reported to inhibit deubiquitylating enzymes (DUBs), which play crucial roles in cellular regulation and cancer biology . The inhibition of DUBs can lead to increased apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although detailed mechanisms and efficacy against specific pathogens require further investigation .
Case Studies and Experimental Data
The biological activities of this compound are believed to stem from its ability to interact with key proteins involved in cell signaling pathways:
- Kinase Inhibition : The pyrazole moiety is known to enhance binding affinity towards kinase targets, which are critical in regulating cell growth and survival.
- Apoptosis Induction : By inhibiting DUBs, the compound may promote apoptosis through the accumulation of pro-apoptotic factors.
Scientific Research Applications
5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide is a chemical compound with the molecular formula and a molecular weight of 342.362. It is identified by the CAS number 1385323-88-5 . This compound is a subject of interest in biological research due to its potential pharmacological applications, especially in cancer therapy and as an enzyme inhibitor.
This compound exhibits several biological activities:
- Anticancer Properties: It has demonstrated potential as an inhibitor of kinases involved in cancer progression.
- Enzyme Inhibition: The compound can inhibit deubiquitylating enzymes (DUBs), which are important in cellular regulation and cancer biology; inhibition of DUBs may lead to increased apoptosis in cancer cells.
- Antimicrobial Activity: The compound may have antimicrobial properties, though further research is needed to determine the specific mechanisms and efficacy against specific pathogens.
The biological activities of the compound are related to its ability to interact with proteins involved in cell signaling pathways. The pyrazole moiety enhances binding affinity towards kinase targets, which are critical in regulating cell growth and survival. Additionally, by inhibiting DUBs, the compound may promote apoptosis through the accumulation of pro-apoptotic factors.
Research Applications
This compound is used as a research compound in various scientific investigations. Specifically, it is applicable in:
- Cancer Research: Studies have shown that pyrazoles, a structural component of this compound, are promising anticancer agents . They have been tested in breast cancer cell lines, with some demonstrating synergistic effects when combined with doxorubicin .
- Kinase Inhibition: The compound has been evaluated against Plasmodium falciparum calcium-dependent protein kinase, showing inhibitory activity.
- Enzyme Inhibition: It is reported to inhibit deubiquitylating enzymes (DUBs). Certain cyanopyrrolidines, which share structural similarities, are explored as DUB inhibitors for cancer treatment .
Comparison with Similar Compounds
Pyridine-Pyrazole Hybrids
The compound shares structural similarities with 1-(6-Amino-5-cyanopyridin-2-yl)-N-(5-cyano-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazol-4-carboxamide (). Both feature pyridine-pyrazole hybrids but differ in substituents:
- Target Compound: Cyano groups at pyridine-C5 and the benzyl bridge; phenylpyrazole substituent.
- Compound : Trifluoromethyl group on pyrazole; triazole substituent on pyridine.
The trifluoromethyl group in the latter enhances lipophilicity and metabolic stability, while the triazole may improve binding to polar enzyme pockets .
Dihydropyridine Derivatives
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) and AZ257 () are 1,4-dihydropyridines with thioether and aryl substituents. Key differences:
The 1,4-dihydropyridine core in AZ331/AZ257 confers redox activity, whereas the aromatic pyridine in the target compound suggests greater thermodynamic stability and rigidity .
Pyrrolidine-Carboxamide Derivatives
Example 51 (: (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide) includes a thiazole-substituted benzyl group. Differences include:
- Target Compound : Pyridine-pyrazole-carboxamide scaffold.
- Example 51: Pyrrolidine-thiazole-carboxamide scaffold with isoindolinone. Thiazole and isoindolinone groups in Example 51 may enhance binding to ATP pockets in kinases, while the pyridine-pyrazole system in the target compound offers a smaller, more electron-deficient aromatic system .
Metabolic Stability
- Target Compound: Cyano groups may reduce hepatic metabolism via cytochrome P450 enzymes, as seen in other nitrile-containing pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
